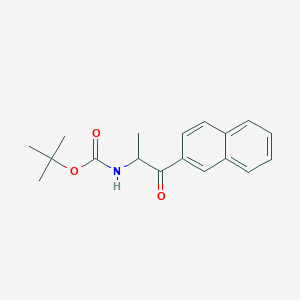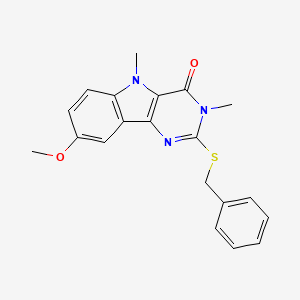
Thiomorpholine, 2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholine, 2-(trifluoromethyl)- is a chemical compound. Thiomorpholine is a heterocyclic compound containing nitrogen and sulfur . It can be considered a thio analog of morpholine . The 2-(trifluoromethyl)- variant of Thiomorpholine has a trifluoromethyl group attached to it .
Synthesis Analysis
Thiomorpholine can be prepared from cysteamine and vinyl chloride . There are also other methods of synthesis such as the catalytic protodeboronation of pinacol boronic esters and the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes .Molecular Structure Analysis
The molecular formula of 2-(trifluoromethyl)thiomorpholine 1,1-dioxide is C5H8F3NO2S . Its molecular weight is 203.18 . The structure of thiomorpholine is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Thiomorpholine participates in various chemical reactions. For instance, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes . Also, transition metal-mediated trifluoromethylation reactions have seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Physical And Chemical Properties Analysis
Thiomorpholine is a colorless liquid with a strong odor resembling piperidine . Its density is 1.0882 g/cm3 and it has a boiling point of 169 °C . The predicted boiling point of 2-(trifluoromethyl)thiomorpholine 1,1-dioxide is 304.7±42.0 °C and its predicted density is 1.429±0.06 g/cm3 .科学的研究の応用
Antimicrobial Activity
Thiomorpholine derivatives, including 2-(trifluoromethyl)-thiomorpholine, have been explored for their antimicrobial properties. Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives with increased microbial intracellular concentration, aiming to reduce microbial resistance. The synthesized compounds demonstrated promising antimicrobial activity (Kardile & Kalyane, 2010).
Medicinal Chemistry Building Blocks
Walker and Rogier (2013) highlighted the importance of thiomorpholine, including its 2-(trifluoromethyl) variant, as a building block in medicinal chemistry. They prepared novel bicyclic thiomorpholine building blocks, which showed interesting biological profiles and could potentially be used in human clinical trials (Walker & Rogier, 2013).
Synthesis and Characterization in Complex Formations
Martins et al. (2019) synthesized and characterized complexes involving 2,4,6-tris(thiomorpholine)-1,3,5-triazine, including the 2-(trifluoromethyl) variant. They used spectroscopic methods and density functional theory for the characterization, also evaluating their antimicrobial activities (Martins et al., 2019).
Hypolipidemic and Antioxidant Activity
Research by Tooulia et al. (2015) involved synthesizing thiomorpholine derivatives that demonstrated both hypolipidemic and antioxidant activities. These compounds, including the 2-(trifluoromethyl) variant, showed potential as antiatherogenic factors due to their ability to inhibit lipid peroxidation and lower cholesterol levels in animal models (Tooulia et al., 2015).
Synthesis Methods and Applications
Halimehjna et al. (2013) developed a green and efficient method for synthesizing thiomorpholine 1,1-dioxides, including the 2-(trifluoromethyl) variant. Their approach demonstrated the potential for eco-friendly synthesis methods in producing thiomorpholine derivatives (Halimehjna et al., 2013).
Safety and Hazards
将来の方向性
The field of trifluoromethylation reactions, which includes compounds like Thiomorpholine, 2-(trifluoromethyl)-, has seen significant growth in recent years . This suggests that there could be further developments and applications in this area in the future. The review on thiophene-based chemosensors also suggests potential future directions in the detection of cations and anions .
作用機序
Target of Action
It’s known that the compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The mode of action of 2-(trifluoromethyl)thiomorpholine involves its interaction with its targets in the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(trifluoromethyl)thiomorpholine are related to the Suzuki–Miyaura coupling . The compound’s role in this reaction suggests that it may affect pathways related to carbon–carbon bond formation.
Result of Action
The result of the action of 2-(trifluoromethyl)thiomorpholine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This reaction is widely applied in the synthesis of various organic compounds .
Action Environment
The action environment of 2-(trifluoromethyl)thiomorpholine is typically a laboratory setting where Suzuki–Miyaura coupling reactions are performed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of a metal catalyst (such as palladium), the temperature, and the pH of the reaction environment .
特性
IUPAC Name |
2-(trifluoromethyl)thiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYKWRTPIJCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446485-41-1 |
Source


|
| Record name | 2-(trifluoromethyl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

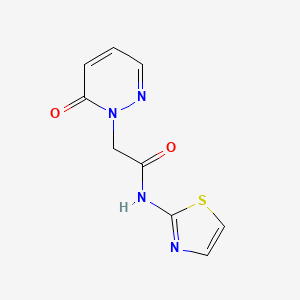
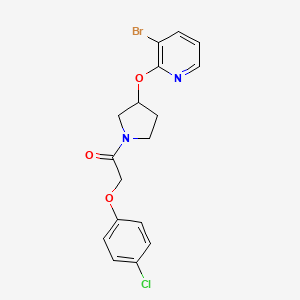
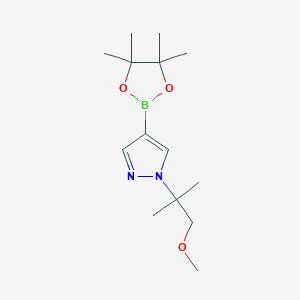
![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)


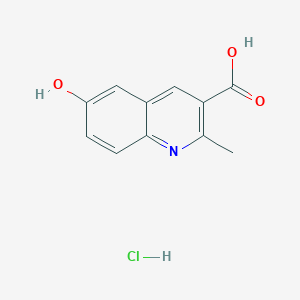
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)
![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)
